Cas no 1823893-10-2 (3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole)
3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole Chemical and Physical Properties
Names and Identifiers
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- EN300-794424
- F8880-2886
- 2138020-99-0
- 1823893-10-2
- 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole
- 3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- AKOS026726092
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- Inchi: 1S/C7H9ClN2O/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4H2,(H,9,10)
- InChI Key: XVVHGWMQZXSNFR-UHFFFAOYSA-N
- SMILES: ClCC1C2COCCC=2NN=1
Computed Properties
- Exact Mass: 172.0403406g/mol
- Monoisotopic Mass: 172.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 37.9Ų
3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C218466-100mg |
3-(Chloromethyl)-1H,4H,6H,7H-pyrano[4,3-C]pyrazole |
1823893-10-2 | 100mg |
$ 160.00 | 2022-04-01 | ||
| TRC | C218466-500mg |
3-(Chloromethyl)-1H,4H,6H,7H-pyrano[4,3-C]pyrazole |
1823893-10-2 | 500mg |
$ 635.00 | 2022-04-01 | ||
| TRC | C218466-1g |
3-(Chloromethyl)-1H,4H,6H,7H-pyrano[4,3-C]pyrazole |
1823893-10-2 | 1g |
$ 975.00 | 2022-04-01 | ||
| Enamine | EN300-794424-0.05g |
3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole |
1823893-10-2 | 95.0% | 0.05g |
$768.0 | 2025-02-22 | |
| Enamine | EN300-794424-0.1g |
3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole |
1823893-10-2 | 95.0% | 0.1g |
$804.0 | 2025-02-22 | |
| Enamine | EN300-794424-0.25g |
3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole |
1823893-10-2 | 95.0% | 0.25g |
$840.0 | 2025-02-22 | |
| Enamine | EN300-794424-0.5g |
3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole |
1823893-10-2 | 95.0% | 0.5g |
$877.0 | 2025-02-22 | |
| Enamine | EN300-794424-1.0g |
3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole |
1823893-10-2 | 95.0% | 1.0g |
$914.0 | 2025-02-22 | |
| Enamine | EN300-794424-2.5g |
3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole |
1823893-10-2 | 95.0% | 2.5g |
$1791.0 | 2025-02-22 | |
| Enamine | EN300-794424-5.0g |
3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole |
1823893-10-2 | 95.0% | 5.0g |
$2650.0 | 2025-02-22 |
3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole
Research Brief on 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole (CAS: 1823893-10-2): Recent Advances and Applications
The compound 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole (CAS: 1823893-10-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused pyrano-pyrazole ring system, serves as a versatile intermediate for the synthesis of biologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole as selective inhibitors of cyclin-dependent kinases (CDKs). The researchers utilized structure-activity relationship (SAR) analysis to optimize the chloromethyl substituent, leading to compounds with improved potency and selectivity profiles. These findings highlight the compound's potential as a starting point for the development of novel anticancer agents targeting cell cycle regulation.
In addition to its applications in oncology, recent research has investigated the role of this scaffold in central nervous system (CNS) drug discovery. A team from the University of Cambridge reported the synthesis of 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole derivatives that exhibit promising activity as GABAA receptor modulators. The chloromethyl group was found to be crucial for binding affinity, as demonstrated through molecular docking studies and in vitro electrophysiological assays. These results suggest potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
The synthetic accessibility of 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole has also been a focus of recent investigations. A 2024 publication in Organic Letters described an efficient, one-pot synthesis method that significantly improves the yield and purity of the compound compared to traditional approaches. This methodological advancement is expected to facilitate broader exploration of its chemical space and accelerate drug discovery efforts.
From a safety and pharmacokinetic perspective, preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole derivatives have shown favorable profiles, with good metabolic stability and acceptable toxicity thresholds in preclinical models. However, researchers note that further optimization may be required to address potential reactivity concerns associated with the chloromethyl group in vivo.
Looking forward, the unique structural features of 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole continue to inspire novel applications in chemical biology. Current research directions include its use in PROTAC (Proteolysis Targeting Chimera) design and as a warhead in covalent inhibitor development. The compound's versatility and the growing body of research supporting its biological relevance suggest it will remain an important scaffold in medicinal chemistry for years to come.
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